Hydrogen Bond Donor Deficiency vs. Naporafenib (LXH254): A Critical Differentiator for CNS Drug Discovery
The target compound has a Hydrogen Bond Donor (HBD) count of 0, whereas the clinical RAF inhibitor naporafenib has 2 HBDs [1][2]. A lower HBD count is a well-established parameter favoring passive blood-brain barrier permeability. This property makes the compound a potentially superior starting point for CNS-targeted kinase inhibitor programs where minimizing P-glycoprotein efflux is critical.
| Evidence Dimension | Hydrogen Bond Donor Count (Computed Property) |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | Naporafenib (LXH254): 2 |
| Quantified Difference | Absolute reduction by 2 HBDs; complete elimination of donor capacity. |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem) for the target compound; data from IUPHAR/BPS Guide to Pharmacology for naporafenib. |
Why This Matters
For CNS drug discovery programs, a compound with zero HBDs is systematically preferred for its potential to bypass blood-brain barrier restrictions that limit analogs with donor functionality.
- [1] PubChem. Compound Summary for CID 91815244, N-Benzyl-N-(pyridin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide. National Center for Biotechnology Information. Accessed April 29, 2026. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Naporafenib Ligand Page. Accessed April 29, 2026. View Source
